molecular formula C8H11NO2 B1362666 O-(2-Phenoxyethyl)hydroxylamine CAS No. 73941-29-4

O-(2-Phenoxyethyl)hydroxylamine

Cat. No. B1362666
CAS RN: 73941-29-4
M. Wt: 153.18 g/mol
InChI Key: HWKGEDJHAMSGKI-UHFFFAOYSA-N
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Description

“O-(2-Phenoxyethyl)hydroxylamine” is a chemical compound with the molecular formula C8H11NO2 . It is a solid substance with a molecular weight of 153.18 .


Synthesis Analysis

The synthesis of O-substituted hydroxylamines, such as this compound, can be achieved by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO2/c9-11-7-6-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

This compound, like other hydroxylamines, can participate in various chemical reactions. For instance, it can undergo O-alkylation and arylation . The oxygen atom of hydroxylamines having an N-electron-withdrawing substituent acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions .

Scientific Research Applications

Electrochemical Analysis

Hydroxylamine, including its derivatives like O-(2-Phenoxyethyl)hydroxylamine, has been studied for its application in electrochemical sensors. For instance, Ensafi and Heydari (2012) explored the use of hydroxylamine in the development of modified carbon nanotubes paste electrodes. This research highlights the role of hydroxylamine in enhancing the electrochemical determination of various chemical species in environmental samples, such as wastewater (Ensafi & Heydari, 2012).

Organic Synthesis

Kianmehr, Yahyaee, and Tabatabai (2007) investigated the use of hydroxylamine in converting arylboronic acids into phenols. This process is significant in organic chemistry, showcasing hydroxylamine's role as a reagent facilitating specific organic transformations (Kianmehr et al., 2007).

Environmental Chemistry

The study by Yalfani et al. (2011) looked into the use of hydroxylamine in environmental chemistry, particularly in the Fenton reaction for phenol degradation. This illustrates the utility of hydroxylamine in environmental remediation processes (Yalfani et al., 2011).

Biochemistry

Research by D’Silva, Williams, and Massey (1986) explored the interaction of O-(2,4-Dinitrophenyl)hydroxylamine with amino acid oxidase, highlighting its biochemical applications. This study provides insight into the biochemical reactions and potential therapeutic applications of hydroxylamine derivatives (D’Silva et al., 1986).

Glycobiology

Chen and Xie (2016) discussed the use of hydroxylamine in glycobiology, particularly in the development of glycoconjugates. This research underscores the importance of hydroxylamine in synthesizing biologically significant molecules (Chen & Xie, 2016).

Mechanism of Action

While the specific mechanism of action for O-(2-Phenoxyethyl)hydroxylamine is not mentioned in the search results, hydroxylamines in general are known to act as nucleophiles in various chemical reactions .

Safety and Hazards

O-(2-Phenoxyethyl)hydroxylamine is classified with the signal word “Danger” and has hazard statements H302, H315, H318, and H335 . This indicates that it can be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.

properties

IUPAC Name

O-(2-phenoxyethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-11-7-6-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKGEDJHAMSGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224632
Record name Hydroxylamine, O-(2-phenoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73941-29-4
Record name O-(2-Phenoxyethyl)hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73941-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-(2-phenoxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073941294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-(2-phenoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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